N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group and a diphenylpropyl group attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
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Step 1: Preparation of the intermediate
- React 4-chlorobenzylamine with oxalyl chloride in anhydrous dichloromethane.
- Maintain the reaction mixture at low temperature (0-5°C) to control the exothermic reaction.
- The intermediate product is 4-chlorobenzyl oxalyl chloride.
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Step 2: Formation of the final product
- Add 3,3-diphenylpropylamine to the reaction mixture containing the intermediate.
- Stir the reaction mixture at room temperature for several hours.
- Purify the final product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group and diphenylpropyl group contribute to the binding affinity and specificity of the compound. The oxalamide core may facilitate interactions with hydrogen bond donors or acceptors in the target site, leading to inhibition or activation of the target’s function.
Comparison with Similar Compounds
N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide can be compared with other similar compounds, such as:
N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)urea: Similar structure but with a urea core instead of oxalamide.
N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)carbamate: Contains a carbamate group instead of oxalamide.
N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)amide: An amide derivative with similar substituents.
The uniqueness of this compound lies in its oxalamide core, which may impart different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-21-13-11-18(12-14-21)17-27-24(29)23(28)26-16-15-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCLDIISXIVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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